molecular formula C11H8O3 B1298627 3-Formyl-6-methylchromone CAS No. 42059-81-4

3-Formyl-6-methylchromone

Cat. No.: B1298627
CAS No.: 42059-81-4
M. Wt: 188.18 g/mol
InChI Key: GBWMIOYSMWCYIZ-UHFFFAOYSA-N
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Description

3-Formyl-6-methylchromone, also known as 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is an organic compound with the molecular formula C11H8O3. It is a derivative of chromone, a naturally occurring compound found in various plants.

Scientific Research Applications

3-Formyl-6-methylchromone has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Formyl-6-methylchromone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

3-Formyl-6-methylchromone plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and other derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been used in the preparation of Schiff bases via reaction with aromatic sulfonamides such as sulfanilamide and homosulfanilamide . These interactions are crucial for the formation of new compounds with potential biological activities. The compound’s ability to form stable complexes with different biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been investigated for its anti-proliferative action on multidrug-resistant human colon cancer cells and mouse lymphoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells, thereby suggesting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to bind to various nucleophiles, facilitating the formation of new chromone derivatives . This binding interaction is essential for its biological activity, as it can modulate the function of target enzymes and proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity against cancer cells. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of Schiff bases and other derivatives, which can affect metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for its interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-6-methylchromone can be synthesized through several methods. One common approach involves the acylation of phenol derivatives. For instance, phenol can react with formic anhydride under acidic conditions to produce 3-formylphenol. This intermediate can then undergo aldol condensation in the presence of an acid catalyst to yield this compound .

Another method involves a three-component reaction of this compound with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst. When aliphatic amines or aminoalcohols are used at higher temperatures (around 80°C), phosphinoyl-functionalized 3-aminomethylene chromanones are formed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-6-methylchromone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding 6-methylchromone-3-ol.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: 6-Methylchromone-3-carboxylic acid.

    Reduction: 6-Methylchromone-3-ol.

    Substitution: Schiff bases and other derivatives.

Comparison with Similar Compounds

3-Formyl-6-methylchromone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMIOYSMWCYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350964
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-81-4
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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